molecular formula C19H23N5O B13890297 N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide

Cat. No.: B13890297
M. Wt: 337.4 g/mol
InChI Key: CUPJNQDPJZMTEK-UHFFFAOYSA-N
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Description

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide typically involves multiple steps. One common method includes the condensation of 5,6-dimethyl-2-phenylpyrrolo[2,3-d]pyrimidine with an appropriate amine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting protein kinase B (Akt). It binds to the ATP-binding site of Akt, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways involved in cell growth, survival, and metabolism, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide is unique due to its specific structural configuration, which provides high selectivity and potency in inhibiting protein kinase B. This makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide

InChI

InChI=1S/C19H23N5O/c1-11(10-20-14(4)25)21-18-16-12(2)13(3)22-19(16)24-17(23-18)15-8-6-5-7-9-15/h5-9,11H,10H2,1-4H3,(H,20,25)(H2,21,22,23,24)

InChI Key

CUPJNQDPJZMTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NC(C)CNC(=O)C)C

Origin of Product

United States

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